ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate is a complex organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups. These functional groups are known for their significant impact on the compound’s chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional or microwave irradiation methods .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 2-[(chloroacetyl)amino]-3,3,3-trifluoro-N-(2-fluorophenyl)alaninate
- **Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate
Uniqueness
Ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate is unique due to the combination of trifluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for various applications.
Properties
Molecular Formula |
C19H18F4N2O4 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(2-fluoroanilino)-2-[(4-methoxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C19H18F4N2O4/c1-3-29-17(27)18(19(21,22)23,24-15-7-5-4-6-14(15)20)25-16(26)12-8-10-13(28-2)11-9-12/h4-11,24H,3H2,1-2H3,(H,25,26) |
InChI Key |
TYISYJSVBIMFDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1F)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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